4-Acetamido-2,6-dimethylbenzoic acid
Description
4-Acetamido-2,6-dimethylbenzoic acid (IUPAC name: 4-(acetylamino)-2,6-dimethylbenzoic acid) is a substituted benzoic acid derivative characterized by an acetamido group at the para position and methyl groups at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol. The compound’s melting point is inferred to be near 179°C, based on analogs like 4-acetamido-2,6-dimethylphenol .
Its ester derivatives, such as ethyl 4-acetamido-2,6-dimethylbenzoate (CAS RN: 5414-93-7), are also explored for enhanced bioavailability .
Properties
CAS No. |
99855-47-7 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23g/mol |
IUPAC Name |
4-acetamido-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-4-9(12-8(3)13)5-7(2)10(6)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
KKYBGKFZICNEDR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)O)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,6-dimethylbenzoic acid typically involves the acetylation of 2,6-dimethyl-aniline followed by carboxylation. One common method includes:
Acetylation: 2,6-dimethyl-aniline is reacted with acetic anhydride in the presence of a base such as pyridine to form 4-acetylamino-2,6-dimethyl-aniline.
Carboxylation: The acetylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2,6-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho to the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 4-amino-2,6-dimethyl-benzoic acid.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Acetamido-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetamido-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key properties of 4-acetamido-2,6-dimethylbenzoic acid and its analogs:
*Estimated based on phenol analog .
Key Differences and Research Findings
a) Functional Group Influence on Reactivity and Solubility
- Carboxylic Acid vs. Ester: The presence of a carboxylic acid group in this compound confers higher polarity compared to its ester derivative.
- Halogen Substitution : Replacing the acetamido group with bromine (as in 4-bromo-2,6-dimethylbenzoic acid) introduces a heavier atom, increasing molecular weight (229.07 g/mol) and altering reactivity. Bromine’s electronegativity may facilitate nucleophilic substitution reactions, making it a versatile synthetic intermediate .
b) Thermal Stability and Melting Points
- The methyl ester derivative of 4-dimethylaminobenzoate exhibits exceptional thermal stability (melting point: 371.7°C), attributed to strong intermolecular interactions from the dimethylamino group . In contrast, this compound’s lower melting point (~179°C) reflects weaker hydrogen bonding due to steric hindrance from methyl groups.
c) Pharmacological Potential
- Ester Derivatives : Ethyl 4-acetamido-2,6-dimethylbenzoate is studied for its improved solubility in organic solvents, suggesting utility as a prodrug to enhance delivery of the parent acid .
- Phenol Analog: 4-Acetamido-2,6-dimethylphenol’s moderate aqueous solubility (2.20 g/L) highlights the impact of replacing -COOH with -OH, which increases hydrophilicity but reduces acidity .
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